5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone” is a chemical compound that belongs to the class of 1,3-dioxolanes . 1,3-dioxolanes are widely used in natural product syntheses as protecting groups for ketones, aldehydes, and 1,2-diols, and represent important intermediates and end-products in the pharmaceutical, fragrance, and polymer industries .
Synthesis Analysis
The synthesis of 1,3-dioxolanes involves the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 . This process results in the formation of new enantiomerically pure and racemic 1,3-dioxolanes .Molecular Structure Analysis
The molecular structure of “5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone” is established through elemental analysis and spectroscopic characterization .Chemical Reactions Analysis
The chemical reactions involving 1,3-dioxolanes include oxidation of various acetals, including open-chain acetals, 1,3-dioxanes, and 1,3-dioxalanes, with molecular oxygen in the presence of catalytic amounts of N-hydroxyphthalimide (NHPI) and Co(OAc)2 as co-catalyst .Scientific Research Applications
Zeolite-Catalyzed Synthesis of Dioxolanes
Zeolites have been used as catalysts for the synthesis of 1,3-dioxolanes, like 5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone, from styrene oxide and aliphatic ketones. The research indicates that both the diffusion factor and acidity of the zeolites influence the yield of 1,3-dioxolanes. This suggests a potential application in optimizing the production of such compounds (Zatorski & Wierzchowski, 1991).
Synthesis with Metal Catalysts
The synthesis of various 1,3-dioxolanes, including structures similar to 5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone, has been achieved using metal catalysts. This method allows reactions to proceed readily at room temperature, producing good yields and demonstrating a versatile approach for synthesizing 1,3-dioxolanes (Adams, Barnard & Brosius, 1999).
Five-Membered Ring Systems in Heterocyclic Chemistry
In heterocyclic chemistry, five-membered ring systems, including dioxolanes, have been synthesized and studied for their reactions. Hydroxyacetophenones, for instance, can be converted to 1,3-dioxolanes, which are important intermediates in various chemical syntheses, including anti-cancer drugs (Aitken, 1990).
Heterogeneously Catalyzed Condensations
The acid-catalyzed condensation of glycerol with aldehydes and ketones, including the synthesis of 1,3-dioxolanes, has been investigated. This process explores the use of solid acids as heterogeneous catalysts, revealing potential applications in the development of novel platform chemicals (Deutsch, Martin & Lieske, 2007).
Antioxidant Evaluation of Dioxolane Derivatives
Dioxolane derivatives have been evaluated for their antioxidant activities. The study included quantum chemical calculations and molecular docking analysis to understand the interactions with biological systems. This indicates a potential biomedical application of such compounds (Althagafi, 2022).
Cleaving Agents for 1,3-Dioxolanes
Research has also focused on developing methods for cleaving 1,3-dioxolanes. Thiourea, for instance, has been reported as an effective agent for cleaving 1,3-dioxolanes derived from aldehydes and ketones. This research is crucial in understanding the chemical behavior and potential manipulation of dioxolanes (Majumdar & Bhattacharjya, 1999).
Safety And Hazards
properties
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-methylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S/c1-7(2)10(12)8-3-4-9(15-8)11-13-5-6-14-11/h3-4,7,11H,5-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDNVEQXCRHSSMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC=C(S1)C2OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641907 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-thienyl isopropyl ketone | |
CAS RN |
898772-80-0 |
Source
|
Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50641907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.